1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid
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Overview
Description
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H9ClO5S. It is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the sulfonation of anthraquinone using concentrated sulfuric acid to produce anthraquinone-1-sulfonic acid. This intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes and pigments .
Scientific Research Applications
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity is attributed to the presence of the chloro and sulfonic acid groups, which can participate in electrophilic and nucleophilic reactions, respectively .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-: Contains a benzamide group instead of a sulfonic acid group.
Uniqueness
1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
91650-66-7 |
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Molecular Formula |
C14H9ClO5S |
Molecular Weight |
324.7 g/mol |
IUPAC Name |
1-chloro-9,10-dioxo-2H-anthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9ClO5S/c15-14(21(18,19)20)7-3-6-10-11(14)13(17)9-5-2-1-4-8(9)12(10)16/h1-6H,7H2,(H,18,19,20) |
InChI Key |
VQINMPCQGMPSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1(S(=O)(=O)O)Cl)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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